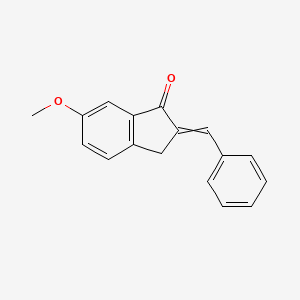![molecular formula C17H24N2O4S B8513625 tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate](/img/structure/B8513625.png)
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is a complex organic compound that features a thienopyridine core structure
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate typically involves multiple steps. The process often begins with the preparation of the thienopyridine core, followed by the introduction of the t-butoxycarbonyl and morpholine-4-carbonyl groups. Reaction conditions may include the use of bases such as sodium hydroxide and solvents like tetrahydrofuran (THF) or acetonitrile (MeCN). Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the morpholine ring, using reagents like sodium hydride.
Deprotection: The t-butoxycarbonyl group can be removed using strong acids like trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Industry: It may be used in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the morpholine ring can interact with enzymes or receptors, influencing their activity. The thienopyridine core may also play a role in binding to specific proteins or nucleic acids, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other thienopyridine derivatives and morpholine-containing molecules. Compared to these, tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Examples of similar compounds include:
- 5-t-Butoxycarbonyl-2-(piperidine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[3,2-c]pyridine
- 5-t-Butoxycarbonyl-2-(morpholine-4-carbonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine .
Eigenschaften
Molekularformel |
C17H24N2O4S |
|---|---|
Molekulargewicht |
352.5 g/mol |
IUPAC-Name |
tert-butyl 2-(morpholine-4-carbonyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C17H24N2O4S/c1-17(2,3)23-16(21)19-5-4-13-12(11-19)10-14(24-13)15(20)18-6-8-22-9-7-18/h10H,4-9,11H2,1-3H3 |
InChI-Schlüssel |
GDBLVYAUPNQGLX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C=C(S2)C(=O)N3CCOCC3 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(1H-Imidazol-1-yl)benzoyl]-4-benzylpiperazine](/img/structure/B8513550.png)

![trans 2-Isopropyl-[1,3]dioxan-5-ylamine](/img/structure/B8513576.png)
![[3-(2-nitroethenyl)phenyl] acetate](/img/structure/B8513594.png)





![N-{4-[3-(1H-Benzimidazol-2-yl)-1H-pyrazol-5-yl]phenyl}-N'-phenylurea](/img/structure/B8513613.png)

![Ethyl 2-[4-(2-bromoethyl)phenoxy]-2-methylpropanoate](/img/structure/B8513628.png)


